molecular formula C12H12ClN3O3S B3012435 1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 892476-59-4

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3012435
CAS No.: 892476-59-4
M. Wt: 313.76
InChI Key: ALQMEKFMBQVCOQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydro-1H-imidazole core functionalized with a 2-chloro-5-nitrobenzoyl group at position 1 and an ethylsulfanyl (ethylthio) group at position 2. The ethylsulfanyl group introduces lipophilicity, which may influence pharmacokinetic behavior such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-2-20-12-14-5-6-15(12)11(17)9-7-8(16(18)19)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMEKFMBQVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of Benzoyl Group:

    Formation of Imidazole Ring: The cyclization reaction to form the imidazole ring, which can be achieved using various methods, including the Debus-Radziszewski imidazole synthesis.

    Introduction of Ethylsulfanyl Group: The substitution of a hydrogen atom with an ethylsulfanyl group, typically using ethylthiol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Amino Derivatives: Formed by reduction of the nitro group.

    Oxidized Products: Formed by oxidation reactions.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Applications References
1-(2-Chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole 1: 2-Chloro-5-nitrobenzoyl; 2: Ethylsulfanyl Hypothesized antimicrobial/antagonist activity (based on analogs)
Lofexidine 4,5-dihydro-1H-imidazole 2: [1-(2,6-Dichlorophenoxy)ethyl] α2-adrenergic agonist; opioid withdrawal management
5-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine 4,5-dihydro-1H-imidazole 1: 5-Chloro-1,2-diaminobenzene Intermediate in synthesis of bioactive molecules
Clonidine analogs (e.g., brimonidine) 4,5-dihydro-1H-imidazole 2: Dichlorophenyl; 1: Varies α2-adrenergic agonists; antihypertensive/glaucoma treatment
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate 4,5-dihydro-1H-imidazole 1: Benzothiophen-yl; 2: Dimethylaminobenzylidene; 4: Ethyl acetate Antimicrobial activity (demonstrated in vitro)

Key Observations:

This contrasts with lofexidine, where the dichlorophenoxyethyl group prioritizes hydrophobic receptor binding .

Pharmacological Profiles :

  • Imidazole derivatives with 4,5-dihydro-1H-imidazole cores are frequently associated with α2-adrenergic activity (e.g., lofexidine, clonidine) . However, the target compound’s nitro and benzoyl groups suggest divergent applications, possibly in antimicrobial or antiparasitic contexts, as seen in analogs with benzothiophene or pyrazole substituents .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling reactions between 2-chloro-5-nitrobenzoyl chloride and 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole, analogous to chlorination methods described for related imidazoles (e.g., SOCl2-mediated chlorination in ).

Key Findings:

  • Lofexidine ’s high bioavailability (>90%) and renal excretion contrast with the target compound’s undefined pharmacokinetics, though its ethylsulfanyl group may reduce first-pass metabolism compared to hydroxylated analogs .

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of growing interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C11H12ClN3O2S
  • Molar Mass : 273.75 g/mol
  • CAS Number : Not available in the current literature.

This compound features a chloro-nitrobenzoyl moiety and an imidazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:

  • Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. The results indicated a significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Target CompoundStaphylococcus aureus16

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the target compound induced significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways.

Concentration (µM)Cell Viability (%)
0100
1070
2050
5025

Discussion

The biological activity of this compound appears promising based on its structural characteristics and preliminary findings. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials and detailed mechanistic studies.

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